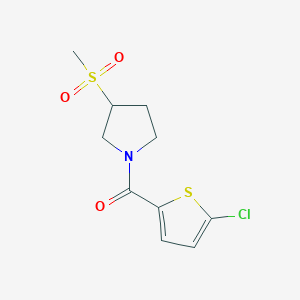

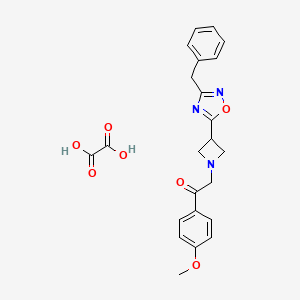

![molecular formula C7H4O2S B2812637 Thieno[3,2-b]furan-5-carbaldehyde CAS No. 2090223-89-3](/img/structure/B2812637.png)

Thieno[3,2-b]furan-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the CAS Number: 2090223-89-3 . It has a molecular weight of 152.17 . It is a powder in physical form .

Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times . The one-pot reaction used only 2 mol% Pd(PPh 3) 4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K 3PO 4$3H 2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis

The InChI Code for Thieno[3,2-b]furan-5-carbaldehyde is 1S/C7H4O2S/c8-4-5-3-6-7 (10-5)1-2-9-6/h1-4H . The InChI key is BFQHBPTXQILGQF-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of thieno[3,2-b]furan compounds involves a one-pot reaction based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method has been developed after optimizing the reaction conditions .Physical And Chemical Properties Analysis

Thieno[3,2-b]furan-5-carbaldehyde is a powder in physical form . It has a molecular weight of 152.17 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, including Thieno[3,2-b]furan-5-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes Thieno[3,2-b]furan-5-carbaldehyde a potential candidate for applications in this field .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new semiconductor materials .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Thieno[3,2-b]furan-5-carbaldehyde could potentially be used in the development of these devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new OLEDs .

Luminescent Materials

Furan-fused ring compounds, including Thieno[3,2-b]furan-5-carbaldehyde, exhibit high fluorescence quantum efficiency and high carrier mobility . They could be widely used as luminescent materials in optoelectronic devices .

Hole Transporting Materials

Furan-fused ring compounds like Thieno[3,2-b]furan-5-carbaldehyde could be widely used as hole transporting materials in optoelectronic devices .

Organic Electronic Devices

Compounds like Thieno[3,2-b]furan-5-carbaldehyde that possess limited solubility in common organic solvents make them promising candidates for organic electronic devices prepared by vapor evaporation .

Safety And Hazards

The safety information for Thieno[3,2-b]furan-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Thieno[3,2-b]furan-5-carbaldehyde is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could have potential future applications in various fields of life sciences .

Propriétés

IUPAC Name |

thieno[3,2-b]furan-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQHBPTXQILGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

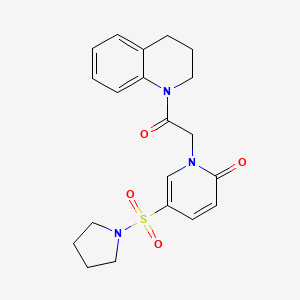

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

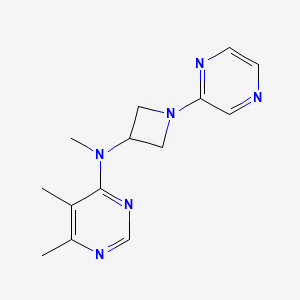

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)

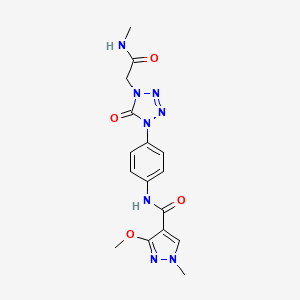

![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)

![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)

![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)

![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)

![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)